molecular formula C21H20O5 B2453401 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one CAS No. 1351398-20-3

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one

Cat. No.: B2453401
CAS No.: 1351398-20-3
M. Wt: 352.386
InChI Key: ZZQPTTWNLACPJG-UHFFFAOYSA-N
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Description

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative offered for research and development purposes in medicinal chemistry. This compound features a coumarin core, a privileged scaffold in drug discovery known for its diverse biological activities . The specific substitution pattern with an 8-methoxy group and a 4-butoxybenzoyl moiety at the 3-position is designed to explore structure-activity relationships, potentially modulating the compound's electronic properties, lipophilicity, and interaction with biological targets. Coumarin-based compounds, including structurally similar 8-methoxy-3-benzoylchromen-2-ones, are investigated for their potential pharmacological properties. Research on analogous molecules has demonstrated significant promise in areas such as antiparasitic activity, with one study highlighting a similar 8-methoxy-3-nitrobenzoyl coumarin as a promising orally effective antileishmanial agent . Furthermore, the chromen-2-one scaffold is a key building block in developing molecules with potential anticancer , anti-hepatoma , and neuroprotective activities, including inhibition of enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets for neurodegenerative diseases . The presence of the coumarin structure also suggests potential for photophysical studies and material science applications . This compound serves as a versatile intermediate for researchers aiming to develop new therapeutic leads or functional materials. This product is intended for research use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-(4-butoxybenzoyl)-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-3-4-12-25-16-10-8-14(9-11-16)19(22)17-13-15-6-5-7-18(24-2)20(15)26-21(17)23/h5-11,13H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQPTTWNLACPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one typically involves the acylation of 8-methoxy-2H-chromen-2-one with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the butoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products

    Oxidation: Formation of 3-(4-butoxybenzoyl)-8-hydroxy-2H-chromen-2-one.

    Reduction: Formation of 3-(4-butoxybenzyl)-8-methoxy-2H-chromen-2-one.

    Substitution: Formation of various substituted chromenones depending on the nucleophile used.

Scientific Research Applications

Chemistry

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation : Converting the methoxy group into a hydroxyl group.
  • Reduction : Transforming the carbonyl group into an alcohol.
  • Substitution : Replacing the methoxy group with other nucleophiles.
Reaction TypePossible Products
Oxidation3-(4-butoxybenzoyl)-8-hydroxy-2H-chromen-2-one
Reduction3-(4-butoxybenzyl)-8-methoxy-2H-chromen-2-one
SubstitutionVarious substituted chromenones depending on nucleophile

Biology

The compound is studied for its biological activities , particularly its anti-inflammatory and antioxidant properties. Research indicates that it may inhibit specific enzymes involved in inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects against various diseases, including:

  • Cancer : Preliminary studies suggest that derivatives of chromenone compounds exhibit antitumor activities by inhibiting tubulin polymerization and inducing apoptosis in cancer cells.

Case Study : A study on related chromenone derivatives demonstrated significant cytotoxicity against several cancer cell lines, indicating potential for further development as anticancer agents .

Industry

In industrial applications, this compound is explored for its role in developing new materials with specific properties such as photoluminescence. Its unique structure allows it to be incorporated into polymers and other materials for enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one is unique due to the combination of the butoxybenzoyl and methoxy groups attached to the chromenone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Biological Activity

3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromenones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound features a unique structure characterized by a butoxybenzoyl group and a methoxy group attached to the chromenone core. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate biochemical pathways. It is believed to act as an inhibitor of specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . Additionally, its antioxidant properties help in scavenging free radicals, contributing to cellular protection against oxidative stress.

1. Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in mediating inflammatory responses .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound exhibits a strong ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is essential for preventing cellular damage associated with various diseases .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death). The mechanism involves the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

Case Studies and Research Findings

Several studies have investigated the biological activities of chromenone derivatives, including this compound:

StudyFindings
Demonstrated significant inhibition of COX and LOX enzymes, indicating strong anti-inflammatory activity.
Showed antioxidant properties through DPPH radical scavenging assays, with a notable IC50 value indicating effectiveness.
Reported cytotoxic effects on cancer cell lines (MDAMB231 and HepG2) with IC50 values ranging from 34.98 to 667.35 µM.

Q & A

Basic: What are the optimal synthetic routes for 3-(4-butoxybenzoyl)-8-methoxy-2H-chromen-2-one?

Methodological Answer:
The synthesis typically involves multi-step procedures, starting with the preparation of a chromenone core followed by functionalization. Key steps include:

  • Step 1: Formation of the chromenone backbone via Pechmann condensation or Kostanecki-Robinson reaction under acidic conditions (e.g., sulfuric acid or polyphosphoric acid) .
  • Step 2: Introduction of the 4-butoxybenzoyl group at position 3 using Friedel-Crafts acylation or nucleophilic substitution. Catalysts like AlCl₃ or BF₃·Et₂O are often employed, with reaction temperatures optimized between 60–80°C .
  • Step 3: Methoxylation at position 8 via demethylation-protection strategies or direct alkylation using methoxy-group donors (e.g., methyl iodide in alkaline conditions) .
  • Monitoring: Reaction progress is tracked using TLC (silica gel, hexane/ethyl acetate) and HPLC (C18 column, UV detection at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from variations in assay conditions, purity, or structural analogs. To address this:

  • Standardize Assays: Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., ciprofloxacin for antibacterial studies) .
  • Purity Verification: Confirm compound purity (>95%) via HPLC-MS and elemental analysis. Impurities like unreacted intermediates (e.g., 8-methoxy precursors) can skew results .
  • Structural Confirmation: Employ single-crystal X-ray diffraction (SHELXL refinement) to rule out polymorphic or stereochemical inconsistencies .
  • Meta-Analysis: Cross-reference bioactivity data with structurally similar coumarins (e.g., 8-methoxy-3-acetyl derivatives) to identify substituent-specific trends .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and butoxy side chains (δ 0.9–1.7 ppm) .
    • ¹³C NMR: Confirm carbonyl (δ ~160–170 ppm) and chromenone backbone carbons .
  • Infrared Spectroscopy (IR): Detect C=O stretching (1740–1680 cm⁻¹) and aromatic C-H bending (800–600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography: Resolve crystal packing and bond angles using SHELX programs .

Advanced: What strategies improve low yields in the acylation step of the synthesis?

Methodological Answer:
Low yields during acylation (Step 2) often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization: Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce decomposition .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DCE) to enhance electrophile stability .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 minutes vs. 12 hours) and improve regioselectivity under controlled microwave irradiation .
  • Protection/Deprotection: Temporarily protect reactive hydroxyl groups with acetyl or TMS groups before acylation .

Advanced: How can mechanistic studies elucidate the compound’s enzyme inhibition properties?

Methodological Answer:

  • Enzyme Assays: Use fluorescence-based assays (e.g., trypsin inhibition with BApNA substrate) to measure IC₅₀ values. Compare inhibition kinetics with known inhibitors (e.g., aprotinin) .
  • Molecular Docking: Perform in silico docking (AutoDock Vina) to identify binding interactions with target enzymes (e.g., COX-2 or topoisomerase II). Validate with site-directed mutagenesis .
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Metabolic Stability Tests: Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule off-target effects .

Basic: How is the compound’s purity validated post-synthesis?

Methodological Answer:

  • Chromatography:
    • HPLC: Use a C18 column (acetonitrile/water gradient) with UV detection; purity ≥95% is acceptable for biological studies .
    • TLC: Spotting on silica plates (Rf ~0.5 in 7:3 hexane/ethyl acetate) .
  • Spectroscopy:
    • Elemental Analysis: Match calculated vs. observed C, H, N percentages (deviation <0.4%) .
    • Melting Point: Sharp melting range (e.g., 145–147°C) indicates homogeneity .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

  • LogP Calculation: Use ChemAxon or ACD/Labs to estimate lipophilicity. Adjust substituents (e.g., butoxy chain length) to optimize bioavailability .
  • ADMET Prediction: Employ SwissADME or PreADMET to assess absorption, CYP450 inhibition, and toxicity .
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy vs. ethoxy) with bioactivity using partial least squares regression .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Toxicity Screening: Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

Advanced: How can structural analogs enhance the compound’s bioactivity?

Methodological Answer:

  • Substituent Engineering: Replace the 4-butoxy group with electron-withdrawing groups (e.g., nitro) to improve antimicrobial potency .
  • Heterocyclic Hybridization: Fuse thiazole or pyrazole rings at position 3 to enhance kinase inhibition (e.g., PTC-7 derivatives) .
  • Prodrug Design: Introduce hydrolyzable esters (e.g., acetyl) to improve solubility and controlled release .

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

  • Twinned Crystals: Use SHELXD for twin law identification and refine with HKLF 5 format in SHELXL .
  • Disorder Modeling: Apply PART instructions in SHELXL to model disordered butoxy chains .
  • Data Quality: Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts .

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